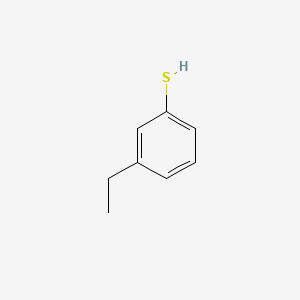

3-Ethylbenzenethiol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-ethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULNDUPZYLKLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574397 | |

| Record name | 3-Ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62154-77-2 | |

| Record name | 3-Ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Thiols in Contemporary Chemical Synthesis and Materials Science

Aryl thiols, also known as thiophenols, are organic compounds containing a sulfhydryl group (-SH) bonded to an aromatic ring. This functional group imparts unique reactivity and properties that make them valuable in a wide range of applications.

In chemical synthesis , aryl thiols are versatile reagents and building blocks. The sulfhydryl group is nucleophilic and readily participates in various reactions, including the formation of thioethers, disulfides, and thioesters. ias.ac.inresearchgate.net These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ias.ac.in For instance, the thiol-ene "click" reaction, a highly efficient and specific reaction, has gained significant traction in polymer and materials synthesis. researchgate.netresearchgate.net Furthermore, aryl thiols are utilized in native chemical ligation, a powerful technique for the synthesis of proteins and other biomolecules. nih.gov

In the realm of materials science , aryl thiols play a crucial role in the development of advanced materials. Their ability to form strong bonds with metal surfaces, particularly gold, makes them ideal for creating self-assembled monolayers (SAMs). These organized molecular layers can modify the surface properties of materials, such as their hydrophobicity, conductivity, and reactivity. This has profound implications for the development of sensors, electronic devices, and biocompatible coatings. mdpi.com Aryl thiols are also employed as stabilizing ligands for metal nanoparticles, preventing their aggregation and controlling their size and shape. ingentaconnect.com Additionally, the incorporation of aryl thiols into polymers can lead to materials with high refractive indices, which are valuable for optical applications. nih.gov

Scope and Research Focus on 3 Ethylbenzenethiol

This article will now narrow its focus to a specific, electronically and sterically perturbed derivative: 3-Ethylbenzenethiol . The ethyl group at the meta-position of the benzene (B151609) ring introduces both a weak electron-donating effect and a moderate steric influence.

The primary research focus on this compound involves understanding how this specific substitution pattern influences its chemical and physical properties. This includes investigating its reactivity in various organic transformations and its potential as a ligand for metal complexes or as a building block for novel materials.

Below is a data table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H10S |

| Molecular Weight | 138.23 g/mol |

| CAS Number | 62154-77-2 |

| Boiling Point | 183.00 °F (84.00 °C) (estimated) |

| Solubility in Water | 56.24 mg/L @ 25 °C (estimated) |

| LogP (o/w) | 3.379 (estimated) |

Data sourced from PubChem and The Good Scents Company. nih.govthegoodscentscompany.com

The subsequent sections of this article will delve deeper into the specific research findings related to this compound, providing a comprehensive overview of its characteristics and potential applications in advanced chemical research.

Computational and Theoretical Studies on 3 Ethylbenzenethiol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. For aromatic thiols, DFT studies have been crucial in detailing their interactions with surfaces and elucidating reaction pathways, providing a level of detail that is often inaccessible through experimental means alone. While specific DFT studies on 3-ethylbenzenethiol are not extensively documented in publicly available literature, a wealth of information can be derived from computational investigations into its structural isomer, 4-ethylbenzenethiol, and the parent compound, benzenethiol (B1682325). These studies serve as excellent models for understanding the fundamental chemical physics of this compound.

The self-assembly of aromatic thiols on gold surfaces is a cornerstone of nanoscience and materials chemistry. DFT calculations have been pivotal in explaining the nature of the sulfur-gold bond and the structure of the resulting self-assembled monolayers (SAMs). The Au(111) surface is a common substrate in these studies due to its relative inertness and well-defined crystal structure.

Contrary to early assumptions that benzenethiol derivatives immediately dissociate upon contact with a gold surface, DFT studies have identified a stable, nondissociative molecular chemisorption state. researchgate.netacs.org In this state, the entire benzenethiol molecule adsorbs onto the Au(111) surface with the sulfur atom positioned directly on top of a single gold atom. researchgate.netacs.org For the parent benzenethiol molecule, this molecularly adsorbed state is found to be stable at room temperature, with a calculated adsorption energy of 0.28 eV. researchgate.netacs.org This discovery of a stable precursor state is critical for understanding the subsequent steps of SAM formation.

First-principles DFT methods have been applied to study the nondissociative adsorption of the closely related isomer, 4-ethylbenzenethiol (4-EBT), on the Au(111) surface. worldscientific.comworldscientific.com These calculations explore the energetics and geometry of the intact molecule on the gold surface, providing a basis for understanding how the ethyl substituent influences the adsorption process. worldscientific.comworldscientific.com

The formation of a stable self-assembled monolayer ultimately requires the cleavage of the S-H bond and the formation of a strong Au-S (thiolate) bond. DFT calculations have meticulously mapped out the pathways for this transformation. For benzenethiol on Au(111), the direct dissociation of the molecularly adsorbed species into a chemisorbed phenylthiolate (C₆H₅S/Au) and an adsorbed hydrogen atom (H/Au) is an endothermic process. researchgate.netacs.org It is hindered by a significant activation barrier of 0.58 eV, making spontaneous direct dissociation unlikely at room temperature. researchgate.netacs.org

The properties of self-assembled monolayers are not just determined by the interaction of a single molecule with the surface, but also by intermolecular forces and surface coverage. DFT studies on 4-ethylbenzenethiol have shown that as the surface coverage increases, the adsorption energy per molecule decreases. worldscientific.comworldscientific.com This is attributed to increased repulsive interactions between the adsorbed molecules. Concurrently, the tilt angle of the molecules with respect to the surface normal also decreases as coverage increases. worldscientific.comworldscientific.com

Van der Waals (vdW) interactions, which are often omitted in simpler DFT calculations, are shown to be critical for accurately describing these systems. worldscientific.comnih.gov The inclusion of vdW corrections in the calculations affects both the calculated adsorption energy and the final geometric configuration of the monolayer. worldscientific.comworldscientific.com For benzenethiolates, vdW forces play an important role in the stabilization of the herringbone structure observed in dense SAMs. nih.gov

Table 1: Effect of Coverage on Adsorption Energy and Tilt Angle for 4-Ethylbenzenethiol on Au(111) Data derived from DFT studies on the 4-ethylbenzenethiol isomer.

| Coverage (Monolayer, ML) | Adsorption Energy (eV) | Tilt Angle (°) |

| Low | Higher | Larger |

| High | Lower | Smaller |

Note: This table illustrates the general trend found in DFT studies where specific numerical values are dependent on the exact vdW functional and calculation parameters used. Adsorption energies and tilt angles were found to decrease with increasing coverage. worldscientific.comworldscientific.com

Quantum chemical calculations, particularly DFT, provide a framework for elucidating complex reaction mechanisms at the most fundamental level. The investigation into the dissociative chemisorption of benzenethiol on the Au(111) surface serves as a prime example of this capability. researchgate.netacs.org

By charting the potential energy surface of the reaction, researchers can identify stable intermediates, transition states, and the associated energy barriers. The DFT study on benzenethiol adsorption clarified the multi-step nature of SAM formation, moving beyond a simplistic model of direct S-H scission. researchgate.netacs.org Key mechanistic insights revealed by these quantum chemical calculations include:

The existence of a stable, nondissociative molecularly chemisorbed state as a precursor to dissociation. researchgate.netacs.org

The high energy barrier for direct, unimolecular dissociation. researchgate.netacs.org

The discovery of a lower-energy, H-assisted dissociative pathway that is exothermic and kinetically accessible. researchgate.netacs.org

These computational results successfully interpreted surface configurations that had been previously observed in Scanning Tunneling Microscopy (STM) experiments, providing a coherent and detailed mechanism for the formation of benzenethiolate (B8638828) SAMs on gold. researchgate.netacs.org While this work was performed on the parent compound, the fundamental mechanism of S-H bond activation on gold is directly applicable to substituted derivatives like this compound.

Adsorption Behavior on Metal Surfaces (e.g., Au(111))

Molecular Dynamics Simulations for Thiol-Surface Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the behavior of molecules at interfaces. In the context of this compound and related aromatic thiols, MD simulations provide critical insights into the formation, structure, and dynamics of self-assembled monolayers (SAMs) on various surfaces, most notably gold (Au). These simulations model the interactions between the thiol molecules and the surface atoms, as well as the intermolecular forces within the monolayer, offering a detailed picture of the adsorption process and the resulting surface architecture.

Research in this area has extensively focused on the Au(111) surface due to its relative inertness and well-defined crystal structure, which makes it an ideal substrate for studying SAM formation. While specific MD studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from simulations of structurally similar aromatic thiols, such as benzenethiol, benzyl (B1604629) mercaptide, and substituted benzenethiols. These studies collectively illuminate the fundamental principles governing the interaction of the thiol group and the aromatic ring with the gold surface.

The orientation of the aromatic ring, characterized by a tilt angle with respect to the surface normal, is another critical aspect elucidated by MD and DFT studies. This tilt is a result of the interplay between the Au-S bond, van der Waals interactions between the aromatic ring and the surface, and intermolecular π-π stacking interactions. For benzenethiol adsorbed on Au(111), experimental and theoretical studies have reported tilt angles of approximately 30° from the surface normal. researchgate.net First-principles DFT calculations for 4-nitrothiophenol (B108094) on Au(111) have shown that the tilt angle is highly dependent on the surface coverage, decreasing from 75° to 32° as the coverage decreases. aip.org This indicates that at lower densities, the molecules tend to lie flatter on the surface to maximize van der Waals interactions, while at higher densities, steric hindrance forces them into a more upright orientation.

The stability and structure of these monolayers are also influenced by the interactions between adjacent molecules. Van der Waals forces play a significant role, especially for larger aromatic systems. For instance, simulations comparing monocyclic, bicyclic, and tricyclic aromatic thiols have shown that van der Waals interactions increase significantly with the number of aromatic rings, leading to a more upright orientation of the molecules. aip.org

Detailed Research Findings from Simulations of Aromatic Thiols on Au(111)

The following table summarizes key findings from computational studies on the adsorption of aromatic thiols on Au(111) surfaces, providing insights into the structural parameters of the resulting self-assembled monolayers.

| Aromatic Thiol | Surface Coverage | Calculated Tilt Angle (θ) from Surface Normal | Preferred Binding Site | Key Structural Features | Reference |

|---|---|---|---|---|---|

| 4-Nitrothiophenol | High (√3 × √3) | 75° | Not specified | Significant tilting towards the surface. | aip.org |

| 4-Nitrothiophenol | Intermediate (2 × 2) | 50° | Not specified | Agrees well with experimental vSFS data. | aip.org |

| 4-Nitrothiophenol | Low (3 × 3) | 32° | Not specified | Molecules lie more flatly on the surface. | aip.org |

| Benzenethiolate | √3 × √3R30° | Tilted from normal | fcc hollow (most preferred) | Disordered herringbone-type structure. | nih.govacs.org |

| Benzyl Mercaptide | √3 × √3R30° | Nearly vertical | fcc hollow (most preferred) | Nearly perfect herringbone structure. | nih.govacs.org |

| Benzenethiol | (√13×√13)R13.9° | ~30° | Not specified | Well-ordered monolayer. | researchgate.net |

Advanced Analytical Characterization of 3 Ethylbenzenethiol and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are central to the characterization of 3-ethylbenzenethiol. They utilize the interaction of electromagnetic radiation with the molecule to generate spectra that act as a molecular fingerprint, revealing intricate details about its composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of ethylbenzene (B125841), a related compound, the aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm, while the ethyl group protons show a quartet at approximately 2.6 ppm (CH₂) and a triplet at around 1.2 ppm (CH₃). hmdb.ca For this compound, the introduction of the thiol group (-SH) influences the chemical shifts of the aromatic protons due to its electronic effects. The thiol proton itself typically appears as a singlet, the position of which can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides complementary information. For ethylbenzene, the carbon atoms of the ethyl group appear at approximately 29 ppm (CH₂) and 15 ppm (CH₃). docbrown.info The aromatic carbons show signals in the region of 125-144 ppm. docbrown.info In this compound, the carbon atom attached to the thiol group (C-S) will have a distinct chemical shift compared to the other aromatic carbons, providing key evidence for the substitution pattern.

Table 1: Representative NMR Data for Ethylbenzene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Ethylbenzene | ¹H | ~7.1-7.3 | multiplet | Aromatic-H |

| ~2.6 | quartet | -CH₂- | ||

| ~1.2 | triplet | -CH₃ | ||

| ¹³C | ~125-144 | Aromatic-C | ||

| ~29 | -CH₂- | |||

| ~15 | -CH₃ | |||

| 2-Ethylbenzenethiol (B1308049) | ¹H | |||

| ¹³C | ||||

| This compound | ¹H | |||

| ¹³C | ||||

| 4-Ethylbenzenethiol | ¹H | 7.43 (d), 7.33 (d) | doublet | Aromatic-H |

| 3.75 (s) | singlet | -NCH₃ | ||

| 3.43 (s) | ||||

| ¹³C |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.orgmdpi.comrsc.org

For this compound (C₈H₁₀S), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. In the gas chromatography-mass spectrometry (GC-MS) data for the isomeric 4-ethylbenzenethiol, the top peak is observed at m/z 123, with the second and third highest at m/z 138 (the molecular ion) and 105 respectively. nih.gov The fragmentation pattern is key to identifying the structure. Common fragmentation for ethylbenzene includes the loss of a methyl group (CH₃) to form an ion at m/z 91, or the loss of an ethyl group (C₂H₅) to give a phenyl cation at m/z 77. docbrown.info For this compound, fragmentation would likely involve the loss of the ethyl group and potentially cleavage of the C-S bond.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. This technique is highly effective for determining the purity of this compound and for quantifying its presence in complex mixtures. nih.govfrontiersin.org The development of LC-MS/MS methods is crucial for the analysis of thiols in various matrices. nih.govmdpi.com The method's sensitivity allows for detection at very low concentrations, with limits of quantification (LOQ) as low as 0.01 ng/mL having been reported for some thiol compounds. nih.gov

The process often involves derivatization of the thiol group to improve its chromatographic behavior and ionization efficiency in the mass spectrometer. frontiersin.org Quantitative analysis is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net

To overcome challenges such as the high reactivity and low concentration of thiols, derivatization is a common strategy to enhance mass spectrometry sensitivity. frontiersin.org Reagents like 4,4'-dithiodipyridine can react with thiols to form derivatives that provide a diagnostic fragment ion in tandem mass spectrometry, facilitating the screening and identification of new thiols. frontiersin.org This approach improves both the sensitivity and selectivity of the analysis. frontiersin.org Other derivatization strategies include alkylation with iodoacetamide (B48618) or reaction with maleimides. researchgate.net These methods stabilize the thiol group and introduce a tag that can be more easily ionized and detected by the mass spectrometer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on a surface. acs.orgfrontiersin.org It is particularly useful for studying self-assembled monolayers (SAMs) of thiols on metal surfaces. researchgate.net

For this compound adsorbed on a gold surface, XPS can confirm the formation of a gold-thiolate (Au-S) bond. The S 2p core level spectrum is characteristic of this bond, typically showing a peak at a binding energy of around 162.0 eV. acs.orgfrontiersin.org The presence of other sulfur species, such as physisorbed disulfides, can also be identified by peaks at different binding energies (around 163.6 eV). acs.org Analysis of the C 1s and other elemental core levels provides further information about the composition and integrity of the molecular layer. rsc.org The orientation of the adsorbed molecules can be inferred from angle-resolved XPS measurements. rsc.org For instance, studies on 4-ethylbenzenethiol on a gold surface have determined the tilt angle of the benzene (B151609) ring with respect to the surface. researchgate.netosti.gov

Table 2: Typical XPS Binding Energies for Thiol-Related Species on Gold Surfaces

| Element/Core Level | Chemical State | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| S 2p₃/₂ | Gold-thiolate (Au-S) | 161.8–162.0 | acs.org |

| S 2p₃/₂ | Physisorbed Disulfide (S-S) | 163.6 ± 0.2 | acs.org |

| S 2p | S-O bonding | ~168.6 | rsc.org |

| C 1s | Carbonyl group | ~531.7 | rsc.org |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of a substituted benzenethiol (B1682325) will show characteristic absorption bands. The S-H stretching vibration typically appears as a weak band around 2550-2600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear below 3000 cm⁻¹. scifiniti.com The region between 2000 and 1650 cm⁻¹ contains overtone and combination bands, often referred to as "benzene fingers," which can be indicative of the substitution pattern on the benzene ring. spectroscopyonline.com

Raman spectroscopy provides complementary information. cdnsciencepub.com Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. dtic.mil For aromatic thiols, SERS spectra are often dominated by bands corresponding to the C-C stretching vibrations of the aromatic ring, typically around 1570-1600 cm⁻¹. acs.org The position and intensity of these bands can provide insights into the interaction between the molecule and the metal surface. dtic.milacs.org

Table 3: Key Vibrational Modes for Substituted Benzenethiols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| S-H Stretch | 2550-2600 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Aromatic C-C Stretch | 1570-1600 | Raman, SERS |

| Ring Breathing Mode | ~1000-1100 | Raman, SERS |

| C-H Out-of-plane Bend | 700-1000 | IR |

Note: The exact positions of the peaks can vary depending on the specific substitution pattern and the environment of the molecule.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules adsorbed on surfaces. aps.org The technique involves exciting a core-level electron (e.g., from the carbon K-shell) to unoccupied molecular orbitals (like π* and σ* orbitals). The intensity of these transitions is dependent on the polarization of the incident X-ray beam relative to the orientation of the molecular orbitals. aps.org

For aromatic thiols like this compound, NEXAFS is used to determine the tilt angle of the benzene ring with respect to the substrate surface. aip.orgresearchgate.net Studies on self-assembled monolayers of 4-ethylbenzenethiol (4-EBT) on a gold surface have utilized the polarization dependence of the π* resonance intensity to determine molecular orientation. researchgate.netresearchgate.net In one study, the benzene ring of 4-EBT was found to be tilted at an angle of 60 ± 5° with respect to the Au(111) surface. researchgate.net For comparison, the closely related 4-methylbenzenethiol (B89573) (4-MBT) showed a tilt angle of 30 ± 10°. researchgate.net The structure of these aromatic SAMs is influenced by the interplay between the headgroup-substrate interaction and the intermolecular forces between the aromatic moieties. diva-portal.org

Table 2: Molecular Orientation of Aromatic Thiols on Au(111) Determined by NEXAFS

| Compound | Tilt Angle of Benzene Ring (from surface) | Reference |

|---|---|---|

| 4-Ethylbenzenethiol (4-EBT) | 60 ± 5° | researchgate.net |

| 4-Methylbenzenethiol (4-MBT) | 30 ± 10° | researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. When coupled with a UV detector, it is particularly effective for analyzing aromatic compounds like this compound, which possess a chromophore (the benzene ring) that absorbs UV light.

The separation is typically achieved on a reversed-phase (RP) column, such as a C18 column, where a polar mobile phase is used to elute compounds from a non-polar stationary phase. mdpi.com The purity of synthesized compounds can be determined using analytical HPLC, often with a gradient elution method (e.g., acetonitrile/water) to ensure the separation of all components. mdpi.com The UV detector is set to a wavelength where the analyte has strong absorbance, typically around 254 nm or 280 nm for aromatic compounds, to ensure high sensitivity. mdpi.combiorxiv.org The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment. researchgate.net

Column Chromatography for Impurity Separation

Column chromatography is a widely used preparative technique for purifying chemical compounds from mixtures. rsc.orgthieme-connect.de This method is frequently employed in organic synthesis to isolate desired products, such as derivatives of this compound, from unreacted starting materials, byproducts, and other impurities. rsc.orgrsc.orggoogle.com

The process involves passing the crude reaction mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.orgthieme-connect.de A solvent or a mixture of solvents (the eluent) is used to move the components through the column at different rates depending on their polarity and affinity for the stationary phase. For compounds of intermediate polarity like ethylbenzenethiol derivatives, a common eluent system is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.orgrsc.org By carefully selecting the eluent system, impurities can be effectively separated from the target compound, which is then collected in fractions for subsequent analysis and use. rsc.orgthieme-connect.de

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethylbenzenethiol |

| Ethylbenzene |

| Thiophenol |

| p-Methylbenzenethiol |

| Aminothiophenol |

| Benzenethiol |

| Acetonitrile |

| Petroleum Ether |

| Ethyl Acetate |

| Hexane |

| Gold |

Thin-Layer Chromatography (TLC) for Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for assessing the purity of this compound and monitoring the progress of its reactions. conicet.gov.ar Standard TLC analysis is typically performed on plates coated with a stationary phase of silica gel 60 F254. acs.org The choice of mobile phase, or eluent, is critical for achieving good separation. A common solvent system for aryl thiols and related compounds is a mixture of hexane and ethyl acetate, with the ratio adjusted to optimize the separation of the target compound from its impurities. acs.org For instance, an 80:20 hexane/ethyl acetate mixture is often a suitable starting point. acs.org

Visualization of the separated spots on the TLC plate can be achieved through several methods. Due to the aromatic ring in its structure, this compound possesses a chromophore, allowing for visualization under UV light at 254 nm, where it will appear as a dark spot on the fluorescent green background of the plate. acs.orgchimicatechnoacta.ru Alternatively, chemical staining agents can be employed. A permanganate (B83412) stain is highly effective; as a strong oxidizing agent, it reacts with the easily oxidizable thiol group. chimicatechnoacta.ru This can result in the appearance of a white spot (due to the reduction of MnO4- to Mn+2) on a pink/purple background before heating, or a yellow-brown spot after gentle heating. chimicatechnoacta.ru

A crucial consideration during the TLC analysis of thiols is their propensity for oxidative dimerization. Aromatic thiols can be oxidized to their corresponding disulfides under mild conditions, and this reaction can sometimes occur directly on the silica or alumina (B75360) surface of the TLC plate. mdpi.com This on-plate transformation would result in the appearance of a second spot corresponding to the disulfide, which could be misinterpreted as an impurity from the original sample. Therefore, observing a spot corresponding to 3,3'-diethyldiphenyldisulfide during TLC analysis of a pure this compound sample may be an artifact of the analytical technique itself. mdpi.com The progress of reactions involving this compound, such as its conversion to derivatives, can be effectively monitored by observing the disappearance of the starting material's spot and the appearance of the product's spot. conicet.gov.ar

Table 1: Illustrative TLC Data for this compound The following Rf values are representative and can vary based on specific TLC plate characteristics, chamber saturation, and eluent composition.

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (Illustrative) | Visualization Method |

| This compound | Silica Gel 60 F254 | Hexane/Ethyl Acetate (9:1) | 0.45 | UV (254 nm), Permanganate Stain |

| 3,3'-Diethyldiphenyldisulfide | Silica Gel 60 F254 | Hexane/Ethyl Acetate (9:1) | 0.60 | UV (254 nm), Permanganate Stain |

Electrochemical Methods for Surface and Solution Characterization

Electrochemical techniques are powerful tools for characterizing this compound, particularly its behavior at electrode-solution interfaces. Like other aryl thiols, this compound readily forms self-assembled monolayers (SAMs) on the surfaces of noble metal electrodes, such as gold (Au) and copper (Cu). acs.orggoogle.comresearchgate.net The strong interaction between the sulfur atom and the metal surface drives the formation of these ordered molecular films. mdpi.com

Cyclic Voltammetry (CV) is a fundamental technique used to study these SAMs. A key electrochemical process observed for thiols on gold is reductive desorption. conicet.gov.ar When the electrode potential is scanned to sufficiently negative values in an aqueous electrolyte, the Au-S bond is reductively cleaved, causing the thiol molecules to desorb from the surface. conicet.gov.ar The potential at which this desorption peak occurs provides information about the stability of the SAM. conicet.gov.ar The stability is influenced by factors such as molecule-molecule interactions within the monolayer and the strength of the molecule-gold bond. conicet.gov.ar For aromatic thiols, these interactions can be significant. conicet.gov.ar The electrochemical oxidation of thiols can also be studied, which may involve processes like the formation of disulfides or other oxidized species, sometimes mediated by catalysts. chimicatechnoacta.ruacs.org

In-situ Scanning Tunneling Microscopy (STM) provides real-space visualization of the SAM structure on the electrode surface with molecular resolution. Studies on similar aryl thiols, such as 4-methylbenzenethiol, have shown that the structure of the monolayer can be highly dependent on the applied electrode potential. acs.org Different phases, including ordered domains and less-ordered molecular aggregates, can coexist, and transitions between these phases can be induced by changing the potential. acs.org

The characterization of this compound derivatives is also facilitated by electrochemical methods. For example, 2-amino-3-ethylbenzenethiol has been used to functionalize materials for the development of advanced nanocomposite coatings. researchgate.netresearchgate.net Electrochemical Impedance Spectroscopy (EIS) is a technique often used to evaluate the performance of such coatings, providing information on properties like coating resistance and charge transfer resistance, which are critical for applications such as corrosion protection. researchgate.net

Table 2: Summary of Electrochemical Characterization Methods and Findings for Aryl Thiols

| Technique | Subject of Analysis | Typical Observation / Finding | Relevance to this compound |

| Cyclic Voltammetry (CV) | SAM on Au electrode | Cathodic peak corresponding to reductive desorption of the thiol. conicet.gov.ar | Characterizes the stability of the SAM and the potential range in which it is stable. |

| Cyclic Voltammetry (CV) | Thiol in solution | Anodic peak corresponding to the oxidation of the thiol, often to a disulfide. chimicatechnoacta.ru | Investigates the solution-phase redox chemistry of the compound. |

| In-situ Scanning Tunneling Microscopy (STM) | SAM on Au(111) | Visualization of potential-induced structural changes and phase transitions in the monolayer. acs.org | Elucidates the structure and dynamic behavior of the SAM at the molecular level. |

| Electrochemical Impedance Spectroscopy (EIS) | Coatings with thiol derivatives | Measurement of coating and charge transfer resistances. researchgate.net | Evaluates the protective properties of coatings incorporating derivatives like 2-amino-3-ethylbenzenethiol. |

Applications of 3 Ethylbenzenethiol in Advanced Materials Science

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on solid surfaces. Aromatic thiols like 3-ethylbenzenethiol are particularly effective in forming SAMs on noble metal substrates due to the strong, covalent-like bond between sulfur and the metal. These monolayers are crucial for tuning the surface properties of materials, including their electronic characteristics and resistance to corrosion.

Formation and Characterization on Gold (Au(111))

The Au(111) surface is a standard substrate for studying SAMs because it is relatively inert and possesses large, atomically flat terraces. The adsorption of ethylbenzenethiol onto a Au(111) film has been shown to significantly alter the electronic properties of the gold surface. researchgate.net Studies using high-resolution electron energy loss spectroscopy (HREELS) have investigated the surface plasmon dispersion of gold films before and after the chemisorption of ethylbenzenethiol. researchgate.net

For a bare Au(111) film, the surface plasmon energy is approximately 2.49 eV at the zone center and exhibits a positive dispersion. researchgate.net Upon the formation of an ethylbenzenethiol SAM, a notable blueshift in the plasmon energy occurs at the zone center, and the dispersion becomes negative. researchgate.net This change indicates a significant alteration of the electronic structure at the gold-sulfur interface, driven by the bonding of the thiol. researchgate.net The behavior is not unique to the ethyl-substituted benzenethiol (B1682325), as similar effects are observed with other aromatic and aliphatic thiols, suggesting the phenomenon is primarily governed by the local sulfur-gold bond rather than the entire molecular structure. researchgate.net

Research on benzenethiol (BT), the parent compound of this compound, shows that ordered SAMs can be achieved by controlling experimental conditions, such as solution temperature. nih.gov While BT often forms disordered SAMs at room temperature, using a higher solution temperature (50°C or 75°C) promotes the formation of large, well-ordered domains. nih.gov

Formation and Characterization on Copper (Cu(100))

Copper is a technologically important material, but its high reactivity makes it susceptible to oxidation. SAMs can provide a protective barrier against this process. The formation of aromatic thiol monolayers on copper surfaces has been studied to understand these protective mechanisms.

Investigations of the parent compound, benzenethiol, on a Cu(100) surface show that an ordered benzenethiolate (B8638828) SAM can be formed by reacting diphenyldisulfide with the copper surface at room temperature. researchgate.net Characterization using techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) confirms the formation of a strong S-Cu bond without significant decomposition of the thiolate molecule. researchgate.net Low-energy electron diffraction (LEED) studies revealed that these benzenethiolate molecules arrange into a well-ordered c(2x6) superstructure on the Cu(100) surface. researchgate.net This high degree of order is crucial for creating a dense, passivating layer.

Adsorbate Orientation and Overlayer Structure

The orientation of the molecules within a SAM is a critical factor that determines the physical and chemical properties of the modified surface. For aromatic thiols, the tilt of the benzene (B151609) ring relative to the metal surface is a key structural parameter.

Depth analysis using NEXAFS has been performed on the closely related isomer, 4-ethylbenzenethiol, on a Au(111) surface. researchgate.net Based on the polarization dependence of the π* resonance intensity, the benzene rings of 4-ethylbenzenethiol were found to be tilted by 60° ± 5° with respect to the Au(111) surface. researchgate.net For comparison, the same study found that 4-methylbenzenethiol (B89573) rings were tilted by only 30° ± 10°, indicating that even a small change in the alkyl chain length can significantly influence the packing and orientation within the monolayer. researchgate.net

On a Cu(100) surface, benzenethiolate molecules adopt a more upright orientation. NEXAFS studies show a strong dichroic signal, indicating that the adsorbed molecules stand up with the benzene ring tilted by approximately 20° from the surface normal. researchgate.net

| Compound | Substrate | Tilt Angle of Benzene Ring (from surface normal) | Source |

|---|---|---|---|

| 4-Ethylbenzenethiol | Au(111) | 30° ± 5° (60° ± 5° with respect to the surface) | researchgate.net |

| Benzenethiol | Cu(100) | ~20° | researchgate.net |

Influence of Surface Defects on SAM Formation

The formation of a perfect, defect-free SAM is an idealized scenario. In reality, the underlying substrate contains various defects, such as step edges and grain boundaries, which play a crucial role in the nucleation and growth of the monolayer. researchgate.netharvard.edu Furthermore, the adsorption process itself can create defects. The chemisorption of thiols onto a Au(111) surface lifts the natural herringbone reconstruction of the gold, which can release gold adatoms and create vacancy islands (etch pits) on the surface. acs.orgacs.org

These vacancy islands, typically 1-5 nm in diameter, are a common feature in alkanethiol and arenethiol SAMs on Au(111). acs.orgacs.org Theoretical studies on thiophenol (benzenethiol) have shown that intrinsic surface defects on Au(111), particularly step edges, can facilitate the dissociation of the S-H bond, which is a key step in the formation of the thiolate SAM. researchgate.net The energy required to remove a gold atom from a step edge is lower than from a flat terrace, meaning these defect sites can act as a source for the gold adatoms that are often incorporated into the final SAM structure. researchgate.net The initial binding of a thiol molecule to the surface is highly dependent on the local availability of these defects and adatoms. rsc.org

Functionalization of Nanomaterials

Beyond surface modification, this compound and its derivatives can be used to functionalize nanomaterials, imparting new properties or improving their compatibility with other materials. This is particularly relevant in the development of advanced nanocomposites.

Graphene Oxide Functionalization for Nanocomposite Coatings

Graphene oxide (GO) is a two-dimensional nanomaterial rich in oxygen-containing functional groups, which makes it an ideal platform for chemical modification. researchgate.net A derivative, 2-amino-3-ethylbenzenethiol (AEBT), has been successfully used to functionalize GO for creating high-performance nanocomposite coatings. researchgate.net

| Coating Type | Coating Resistance (after 1 hr in 3.5% NaCl) | Coating Resistance (after 320 hrs in 3.5% NaCl) | Water Contact Angle | Source |

|---|---|---|---|---|

| Pure PU | Reference | - | - | researchgate.net |

| PU-GO/AEBT-NbC | 81.5 times higher than Pure PU | 12550 kΩ·cm² | 165° (Superhydrophobic) | researchgate.net |

The results indicated that the PU-GO/AEBT-NbC coating was significantly more resistant to corrosion than a pure PU coating. researchgate.net After 320 hours of immersion in the saline environment, the nanocomposite still exhibited a very high coating resistance of 12,550 kΩ·cm². researchgate.net The coating also showed excellent superhydrophobicity with a water contact angle of 165°, which further contributes to its protective barrier properties. researchgate.net These findings highlight the effectiveness of using an ethylbenzenethiol derivative to create advanced, functionalized nanomaterials for industrial applications like marine coatings. researchgate.net

Role in Bimetal Nanocluster Synthesis and Stabilization

Bimetallic nanoclusters, which are composed of two different metals, exhibit properties that are often superior to their monometallic counterparts due to synergistic effects. The synthesis and stabilization of these nanoclusters are critical for tailoring their catalytic, optical, and electronic properties. Thiol compounds, including this compound, play a crucial role as stabilizing ligands in these processes.

Detailed research has demonstrated the use of ethylbenzenethiol isomers in the synthesis of atomically precise bimetal nanoclusters. For instance, 2-ethylbenzenethiol (B1308049) has been utilized in the one-pot synthesis of Au12Ag32 nanoclusters. rsc.org In this method, metal precursors are reduced in the presence of the thiol and a phosphine (B1218219) co-ligand, leading to the formation of stable nanoclusters with a defined atomic structure. rsc.org The thiol ligands bind to the surface of the nanocluster, preventing agglomeration and controlling the growth process. nih.gov The position of the ethyl group on the benzene ring can influence the structure of the resulting nanocluster, highlighting the importance of isomeric purity in these syntheses. researchgate.net

The interaction between the thiol group and the metal atoms at the nanocluster surface is a key factor in their stabilization. nih.gov This interaction can influence the electronic structure and, consequently, the optical and electrochemical properties of the bimetallic nanoclusters. acs.org Research into cocrystallization of bimetal nanoclusters has further revealed the intricate role of thiol ligands, such as 2-ethylbenzenethiol, in dictating the final structure and stability of complex nanocluster assemblies. acs.org

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their high surface area and tunable pore environments make them promising for a variety of applications. The incorporation of thiol functionalities, such as that from this compound, into MOFs can impart new properties and enhance their performance in specific applications. rsc.orgresearchgate.net

Thiol-Thioether-Based Ligands in MOF Synthesis

One approach to integrating thiol groups into MOFs is through the direct use of thiol-containing organic linkers during synthesis. rsc.org Thiol and thioether-based MOFs are a specific category where these sulfur-containing groups are present in the organic linkers. rsc.org The synthesis can utilize ligands that contain both a thiol or thioether group and a coordinating group like a carboxylic acid. rsc.org The interaction between the metal ions and the sulfur-containing ligands, governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory, plays a vital role in the formation of the MOF structure. rsc.org Thioether-functionalized MOFs have been shown to exhibit improved stability and enhanced metal uptake capabilities. acs.org

Post-Synthetic Modifications for Incorporating Thiol Functionality

An alternative and often more versatile method for introducing thiol groups into MOFs is through post-synthetic modification (PSM). rsc.orgrsc.org This technique involves chemically modifying the organic linkers of a pre-existing MOF. rsc.org For example, a MOF with reactive functional groups, such as amines or anhydrides, can be treated with a thiol-containing molecule to covalently attach the thiol functionality to the framework. rsc.orguwo.ca This approach allows for the incorporation of functionalities that might not be stable under the conditions required for direct MOF synthesis. rsc.org PSM has been successfully used to graft thiol groups onto MOFs, making them effective for applications like the selective removal of heavy metal ions such as mercury(II) from water. researchgate.netacs.org

MOFs for Catalysis, Sensing, Conductivity, and Adsorption

The presence of thiol groups within MOFs significantly enhances their potential for a range of applications. rsc.orgchemrxiv.org

Catalysis: Thiol-functionalized MOFs can act as supports for catalytically active metal nanoparticles, with the thiol groups serving as strong anchoring sites. chemrxiv.org They have also been investigated for their own catalytic activities. unt.edu

Sensing: The affinity of thiol groups for certain metal ions can be exploited for the development of chemical sensors. rsc.org

Conductivity: MOFs containing only thiol-thioether-based ligands have been shown to exhibit high electrical conductivity. rsc.org

Adsorption: The strong interaction between soft thiol groups and soft heavy metal ions makes thiol-functionalized MOFs excellent adsorbents for removing toxic metals from aqueous solutions. rsc.orgresearchgate.netresearchgate.netnih.gov

| Application | Role of Thiol Functionality | Example MOF System |

| Catalysis | Anchoring metal nanoparticles, providing active sites | Thiol-functionalized UiO-66 for gold nanoparticle anchoring chemrxiv.org |

| Sensing | Selective binding of metal ions | Thiol-functionalized MOFs for Hg(II) detection rsc.orgacs.org |

| Conductivity | Facilitating charge transport | 2D sheet frameworks from thiol-thioether ligands rsc.org |

| Adsorption | Selective removal of heavy metals | SH-MiL-68(In) for Hg(II) removal from water researchgate.net |

Corrosion Inhibition Mechanisms and Coating Applications

Corrosion is a major issue for metallic structures, and protective coatings are a primary defense. This compound and related compounds have been investigated for their role in corrosion inhibition, both as additives and as components of advanced protective coatings.

Aryl thiols, including this compound, are known to interact with metal surfaces, forming a protective film that can inhibit corrosion. justia.comgoogle.com This self-assembled organic layer acts as a barrier, preventing corrosive agents from reaching the metal surface. justia.comgoogle.com

Utilization in Multifunctional Nanocomposite Coatings

Recent research has focused on incorporating functionalized nanoparticles into polymer matrices to create multifunctional nanocomposite coatings with superior protective properties. In one study, 2-amino-3-ethylbenzenethiol was used to functionalize niobium carbide (NbC) nanoparticles. researchgate.net These functionalized nanoparticles were then dispersed in a polyurethane (PU) matrix to create a nanocomposite coating. researchgate.net

The resulting PU-GO/AEBT-NbC nanocomposite coating, where GO is graphene oxide and AEBT is 2-amino-3-ethylbenzenethiol, demonstrated significantly enhanced corrosion resistance for steel in a saline environment. researchgate.netresearchgate.net Electrochemical impedance spectroscopy (EIS) measurements showed that the coating resistance was substantially higher than that of the pure PU coating. researchgate.netresearchgate.net The nanocomposite also exhibited excellent hydrophobic properties, further contributing to its protective capabilities. researchgate.net The synergistic effect of the components, including the barrier properties of graphene oxide and the corrosion-inhibiting action of the functionalized nanoparticles, leads to a highly durable and protective coating suitable for demanding applications. researchgate.netresearchgate.net

| Coating System | Nanofiller | Functionalizing Agent | Key Findings |

| PU-GO/AEBT-NbC | Graphene Oxide (GO), Niobium Carbide (NbC) | 2-amino-3-ethylbenzenethiol (AEBT) | 81.5 times higher coating resistance than pure PU; superhydrophobic properties researchgate.netresearchgate.net |

Future Research Directions and Emerging Trends in 3 Ethylbenzenethiol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted benzenethiols is a cornerstone of their application. Future research is increasingly directed towards greener and more efficient synthetic methods, moving away from traditional approaches that often involve harsh conditions and produce significant waste.

A promising area of research is the development of metal-free catalytic systems. For instance, iodine-catalyzed methods for the synthesis of benzothiophene (B83047) derivatives from substituted thiophenols and alkynes under solvent-free conditions represent a green and economical approach. thieme-connect.com This type of reaction avoids the use of expensive and potentially toxic metal catalysts. Another sustainable approach involves the one-step synthesis of benzothiazole-2-thiols and related compounds by reacting 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, a benign solvent. rsc.orgrsc.org This method is notable for being metal- and ligand-free, having a short reaction time, and producing high yields. rsc.orgrsc.org

Furthermore, ultrasound-assisted synthesis is emerging as a green technique. A novel process for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide (CS₂) utilizes ultrasound irradiation in a minimal amount of solvent and without the need for acid or base catalysts, resulting in good to excellent yields and easy workup. nih.gov

Traditional methods for preparing substituted thiophenols, such as diazotization, dealkylation of thioethers, and reduction of sulfonyl chlorides, often have drawbacks like harsh reaction conditions, long process routes, low yields, high costs, and significant waste generation. google.com Future research will likely focus on overcoming these limitations by exploring novel catalytic systems and reaction conditions that are more environmentally friendly and economically viable.

The table below summarizes some emerging sustainable synthetic methods applicable to the synthesis of 3-ethylbenzenethiol and its derivatives.

| Synthetic Method | Key Features | Advantages |

| Iodine-Catalyzed Cyclization | Metal-free, solvent-free cascade reaction of thiophenols and alkynes. thieme-connect.com | Inexpensive, environmentally friendly catalyst, high efficiency. thieme-connect.com |

| Aqueous Synthesis with TMTD | One-step cyclization of 2-aminothiophenols in water. rsc.orgrsc.org | Metal/ligand-free, excellent yields, short reaction times, green solvent. rsc.orgrsc.org |

| Ultrasound-Assisted Synthesis | Reaction of aryl hydrazides with CS₂ under ultrasound irradiation. nih.gov | Low-solvent/solvent-free, acid/base-free, good to excellent yields, easy workup. nih.gov |

| Recyclable Polyether Amine Catalysis | Aerobic oxidation of thiophenols using a recoverable polyether amine catalyst. mdpi.com | Environmentally friendly, reusable catalyst, high efficiency, no peroxide by-products. mdpi.com |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Chemistry

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and designing new applications for this compound. The combination of in situ spectroscopic techniques and computational chemistry provides powerful tools for these investigations.

In situ Surface-Enhanced Raman Spectroscopy (SERS) is a valuable technique for monitoring reactions involving benzenethiols on metal surfaces in real-time. For example, SERS has been used to study the surface plasmon-induced nitration of benzenethiol (B1682325) on single silver, gold, and core-shell nanoparticles. rsc.orgresearchgate.net These studies can elucidate the role of the metal substrate and plasmonic effects in catalytic reactions. rsc.orgresearchgate.net Similarly, Tip-Enhanced Raman Spectroscopy (TERS) offers the potential for nanoscale chemical imaging of catalytic reactions at solid-liquid interfaces. researchgate.netacs.org The development of more robust and chemically inert TERS probes, such as those protected by zirconia, will expand the scope of these investigations to a wider range of catalytic systems. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), is increasingly used to model the behavior of substituted benzenethiols. DFT calculations can provide insights into the electronic properties, adsorption geometries, and reaction pathways of these molecules. aip.orgresearchgate.net For example, theoretical studies have been used to understand the chemical enhancement mechanism in SERS for halogen-substituted benzenethiols interacting with silver clusters. aip.org These calculations can also be used to predict the reactivity of different substituted thiophenols. researchgate.net The pyrolysis mechanism of thiophene (B33073) derivatives, for instance, has been investigated using DFT to understand their thermal stability and decomposition pathways. researchgate.net

The synergy between experimental and theoretical approaches is a key trend. For example, a combination of experimental measurements and TDDFT calculations has been used to study the normal and surface-enhanced Raman spectra of a set of substituted benzenethiols, providing insights into the chemical enhancement mechanism. dtic.mil

| Technique | Application in this compound Research | Insights Gained |

| In Situ SERS/TERS | Real-time monitoring of surface reactions. rsc.orgresearchgate.netresearchgate.net | Reaction kinetics, role of catalyst surface, identification of intermediates. rsc.orgresearchgate.net |

| Computational Chemistry (DFT) | Modeling of electronic structure, adsorption, and reaction mechanisms. aip.orgresearchgate.net | Understanding of reactivity, spectroscopic properties, and thermodynamic/kinetic feasibility of reactions. aip.orgresearchgate.net |

| Thermal Desorption Spectroscopy | Studying the binding strength and adsorption states on surfaces. acs.org | Information on molecule-substrate interactions and thermal stability of self-assembled monolayers. acs.org |

Exploration of New Catalytic Applications Beyond Current Paradigms

While thiols are known for their role in certain catalytic processes, future research aims to expand their application into new and unconventional areas. Substituted benzenethiols, including this compound, are being investigated for their potential in a variety of catalytic systems.

One area of interest is their use as catalysts or co-catalysts in organic synthesis. Substituted thiophenols have been shown to be effective catalysts for the native chemical ligation (NCL) of peptides, a crucial reaction in protein synthesis. researchgate.net Specifically, substituted thiophenols with a pKa > 6 can significantly accelerate the reaction rate compared to traditional thiol catalysts. researchgate.net Polyether amines are also being explored as recyclable base catalysts for the aerobic oxidation of thiophenols to disulfides, offering a green and economically viable process. mdpi.com

The development of novel benzothiazole (B30560) compounds, which can be synthesized from 2-aminobenzenethiols, is another active area of research. mdpi.comresearchgate.net These compounds have diverse biological activities and their synthesis often involves catalytic steps that can be optimized using green chemistry principles. mdpi.com

Furthermore, the interaction of substituted thiophenols with metal surfaces opens up possibilities in heterogeneous catalysis. The regioselective addition of thiophenols to quinones can be catalyzed by cerium ions, which coordinate with the quinone and facilitate nucleophilic attack. cabidigitallibrary.orgmdpi.com

Interfacial Chemistry of Substituted Benzenethiols on Diverse Substrates

The ability of benzenethiols to form self-assembled monolayers (SAMs) on various surfaces makes them ideal candidates for modifying the interfacial properties of materials. Future research will focus on exploring the interfacial chemistry of substituted benzenethiols on a wider range of substrates beyond the commonly studied gold surfaces.

The adsorption of substituted benzenethiols on copper surfaces is an area of growing interest. acs.orgnih.govresearchgate.net Studies on Cu(100) have shown that the structure and electronic properties of the interface can be tailored by using differently substituted benzenethiols. acs.orgnih.gov Understanding the adsorption behavior and thermal stability of these monolayers is crucial for applications such as corrosion inhibition. researchgate.netgoogle.com

The modification of perovskite surfaces with benzenethiol derivatives is another emerging application. rsc.org Interfacial modification of metal halide perovskite solar cells with para-substituted benzenethiols has been shown to improve both the efficiency and stability of the devices by facilitating charge transfer. rsc.org The dipole moment of the benzenethiol derivative plays a crucial role in tuning the band alignment at the perovskite-hole transporting material interface. rsc.org

The interaction of substituted thiophenols with gold nanoparticles is also a subject of ongoing research, particularly in the context of SERS-based biosensors. mdpi.com The electronic effects of the substituents on the thiophenol can influence the surface charge and aggregation of the nanoparticles, which has implications for sensor design. mdpi.com

| Substrate | Application/Area of Study | Effect of this compound/Substituted Benzenethiols |

| Copper | Corrosion inhibition, electronics. acs.orgnih.govresearchgate.net | Formation of ordered self-assembled monolayers that modify the work function and protect the surface. acs.orgnih.gov |

| Perovskites | Solar cells. rsc.org | Improved efficiency and stability through favorable band alignment and facilitated charge transfer. rsc.org |

| Gold Nanoparticles | Biosensors (SERS). mdpi.com | Tuning of surface charge and aggregation stability based on substituent electronic effects. mdpi.com |

| Gold (Au(111)) | Model systems for SAMs. acs.org | Formation of ordered or disordered phases depending on the specific benzenethiol and preparation conditions. acs.org |

Integration into Advanced Functional Materials with Tunable Properties

The incorporation of this compound and other substituted benzenethiols into polymers and other materials is a promising avenue for creating advanced functional materials with tunable properties. The thiol group provides a reactive handle for polymerization and crosslinking, while the substituted benzene (B151609) ring allows for the fine-tuning of the material's characteristics.

Thiol-containing polymers are being developed for a wide range of applications, including drug delivery, self-healing elastomers, shape memory polymers, and sensors. mdpi.com The reversible nature of thiol-disulfide exchange and redox pathways allows for the creation of dynamic and stimulus-responsive materials. mdpi.com The properties of these materials, such as their swelling behavior and mechanical strength, can be tuned by controlling the concentration and type of thiol-substituted polymers. mdpi.com

In the field of 3D printing, thiol-ene chemistry is being used to develop non-isocyanate polyurethanes (NIPUs) with tunable mechanical properties. rsc.org By varying the type and ratio of multi-functional thiols, materials with a wide range of rigidity, flexibility, and stretchability can be produced. rsc.org

The use of substituted thiophenols as chain transfer agents in vinyl polymerization is another way to control polymer properties. researchgate.net The chain transfer constant can be modulated by the electronic properties of the substituent on the thiophenol, allowing for control over the molecular weight of the resulting polymer. researchgate.net

Furthermore, the development of hydrogels with tunable mechanical properties for biomedical applications, such as vitreous substitutes, is an active area of research. nih.gov Thiolated polymers can form reversible, in situ crosslinked hydrogels whose properties can be adjusted by changing the concentration of the components. nih.gov

Q & A

Q. How should conflicting computational and experimental results for reaction mechanisms be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。